O-Acetyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine
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Overview
Description
L-Tyrosine, O-acetyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- is a derivative of the amino acid L-tyrosine. This compound is often used in peptide synthesis due to its protective groups, which help in the selective formation of peptide bonds. The presence of the fluorenylmethyloxycarbonyl (Fmoc) group makes it particularly useful in solid-phase peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, O-acetyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- typically involves the protection of the amino and hydroxyl groups of L-tyrosine. The Fmoc group is introduced to protect the amino group, while the acetyl group protects the hydroxyl group. The reaction conditions often involve the use of organic solvents and bases to facilitate the protection reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
L-Tyrosine, O-acetyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The acetyl and Fmoc groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Acidic or basic conditions to remove protective groups.
Major Products
The major products formed from these reactions include deprotected tyrosine derivatives, quinones, and alcohols .
Scientific Research Applications
L-Tyrosine, O-acetyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins.
Biology: Employed in studies involving enzyme-substrate interactions.
Medicine: Investigated for its potential in drug development and delivery systems.
Industry: Utilized in the production of synthetic peptides for various applications.
Mechanism of Action
The mechanism of action of L-Tyrosine, O-acetyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis, preventing unwanted reactions. The acetyl group protects the hydroxyl group, allowing for selective reactions at other sites .
Comparison with Similar Compounds
Similar Compounds
- L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-propyl-
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- Fmoc-Tyr(SO3F)-OH
Uniqueness
L-Tyrosine, O-acetyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- is unique due to its dual protective groups, which provide enhanced stability and selectivity in peptide synthesis. This makes it particularly valuable in complex peptide and protein synthesis .
Properties
CAS No. |
918329-78-9 |
---|---|
Molecular Formula |
C26H23NO6 |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
(2S)-3-(4-acetyloxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C26H23NO6/c1-16(28)33-18-12-10-17(11-13-18)14-24(25(29)30)27-26(31)32-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-15H2,1H3,(H,27,31)(H,29,30)/t24-/m0/s1 |
InChI Key |
DGYAMPGGERPSOR-DEOSSOPVSA-N |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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